
Phenazine
Overview
Description
Phenazine is a nitrogen-containing heterocyclic compound characterized by a pyrazine ring fused with two benzene rings, forming an electron-deficient π-system . Its derivatives exhibit diverse biological and physicochemical properties, including antimicrobial, antitumor, and redox activities . This compound derivatives are produced by bacteria (e.g., Pseudomonas and Streptomyces) and fungi, with their functional groups (e.g., carboxylic acids, hydroxyls, or amides) critically influencing their biological roles .
Scientific Research Applications
Microbiological Applications
1.1 Antimicrobial Properties
Phenazines are known for their potent antimicrobial activity. They are produced by various bacteria, including Pseudomonas species, and play a crucial role in plant health by protecting against fungal pathogens. For instance, phenazine-1-carboxylic acid (PCA) has been commercialized as a biopesticide named Shenqinmycin, utilized to combat fungal diseases in crops since 2011 .
Case Study: Antifungal Activity
A recent study highlighted the antifungal capabilities of a novel subspecies of Pseudomonas chlororaphis, which produces phenazines that inhibit pathogens like Pythium ultimum. The deletion of specific this compound biosynthetic genes resulted in loss of antifungal activity, confirming their role in bioprotection .
Pharmacological Applications
2.1 Anticancer Agents
Certain this compound derivatives exhibit significant anticancer properties. Compounds such as Clofazimine are used clinically for treating leprosy and tuberculosis due to their antimicrobial and immunosuppressive effects. Additionally, aryl this compound derivatives like XR11576 and XR5944 are under clinical investigation for their anticancer activities .
Table 1: Anticancer this compound Derivatives
Compound | Activity Type | Current Status |
---|---|---|
Clofazimine | Antimicrobial/Immunosuppressive | Approved for leprosy/tuberculosis |
XR11576 | Anticancer | Under clinical study |
XR5944 | Anticancer | Under clinical study |
Biotechnological Applications
3.1 Electron Transfer Mediators
Phenazines facilitate electron transfer processes in microbial fuel cells (MFCs), enhancing the efficiency of energy conversion from chemical to electrical energy. They serve as electron shuttles, improving current generation from microbial metabolism .
Case Study: Microbial Fuel Cells
Research demonstrated that adding pyocyanin—a this compound derivative—to MFCs significantly increased electron transfer rates, thereby improving overall efficiency. This application showcases the potential of phenazines in sustainable energy technologies .
Material Science Applications
4.1 Photocatalytic Efficiency
Phenazines have been integrated into photocatalysts to enhance solar-to-chemical conversion processes. A study reported that incorporating this compound into a photocatalytic material achieved a hydrogen peroxide production rate of 5142 μmol g⁻¹ h⁻¹, showcasing its effectiveness in energy conversion applications .
Table 2: Photocatalytic Performance Metrics
Material | H₂O₂ Production Rate (μmol g⁻¹ h⁻¹) | Solar-to-Chemical Conversion Efficiency (%) |
---|---|---|
TPE-PNZ | 5142 | 0.58 |
TPE-AC (without this compound) | Significantly lower | Not specified |
Mechanism of Action
Phenazine exerts its effects primarily through its redox activity. It can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities. This compound targets various molecular pathways, including those involved in oxidative stress response and cellular respiration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Phenazine derivatives differ primarily in substituent groups, which dictate their chemical reactivity and biological efficacy:
- This compound-1-carboxylic acid (PCA) : Features a carboxylic acid group at the C1 position, enhancing antifungal activity against plant pathogens compared to 1-hydroxythis compound .
- Pyocyanin: Contains hydroxyl and methyl groups, enabling redox activity and virulence in Pseudomonas aeruginosa .
- 2,3-Diaminothis compound (DAP): Amino groups at C2 and C3 confer strong luminescence, making it valuable in optical sensing .
- Diastathis compound/Izumithis compound C : Complex derivatives from Streptomyces with post-modifications (e.g., glycosylation), broadening antibiotic spectra .
Table 1: Structural and Functional Comparisons
Compound | Key Structural Features | Biological Activity | Key Applications |
---|---|---|---|
This compound | Basic this compound core | Antitumor, antimicrobial | Electrochemical devices, sensors |
This compound-1-carboxylic acid (PCA) | Carboxylic acid at C1 | Antifungal (higher than 1-OH-Phenazine) | Agricultural biocontrol |
Pyocyanin | Hydroxyl and methyl groups | Redox activity, virulence | Redox mediators, pathogenicity |
2,3-Diaminothis compound | Amino groups at C2/C3 | DNA binding, luminescence | Fluorescent probes, biosensors |
Diastathis compound | Glycosylated this compound core | Broad-spectrum antibiotic | Novel antibiotic development |
Production Yields
- Pseudomonas aeruginosa produces hemi-pyocyanin (11.28% yield) as a major metabolite, while this compound itself is minor (2.67%) .
- Streptomyces strains show lower yields in minimal media due to regulatory mutations affecting this compound synthesis .
Biological Activity
Phenazine is a nitrogen-containing heterocyclic compound with significant biological activities, primarily derived from various microorganisms. Its derivatives have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and other therapeutic effects. This article reviews the biological activities of this compound, highlighting research findings, case studies, and relevant data.
Overview of this compound
Phenazines are characterized by a unique structure consisting of a pyrazine ring fused with two benzene rings. They are produced by several bacterial species, notably Pseudomonas aeruginosa, and play crucial roles in microbial ecology and pathogenesis. The biological activities of phenazines stem from their ability to generate reactive oxygen species (ROS), which can affect both microbial and host cells.
Antimicrobial Activity
Phenazines exhibit broad-spectrum antimicrobial activity against various pathogens. Key findings include:
- This compound-1-carboxylic acid (PCA) : This compound has shown potent antibacterial activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 3.13 µM . It also demonstrates antifungal activity against Trichophyton rubrum, with an MIC of 4 mg/mL .
- New this compound Derivatives : Recent studies identified new this compound compounds that possess antimicrobial properties against Gram-positive bacteria and filamentous fungi. For instance, endophenazines A-D showed significant herbicidal activity against Lemna species .
Compound Name | Activity | MIC (µg/mL) |
---|---|---|
PCA | Antibacterial | 3.13 |
Tubermycin B | Antifungal | 4 |
Endophenazines A-D | Herbicidal | Not specified |
Anticancer Activity
Phenazines have shown promising anticancer properties:
- This compound-1-carboxylic acid : Exhibits cytotoxicity against HeLa cells (IC50 = 20 μg/mL) and MCF-7 cells (IC50 = 24 μg/mL) .
- 5-Methyl this compound-1-carboxylic acid : Isolated from soil bacteria, it demonstrated selective cytotoxicity against A549 and MDA MB-231 cell lines with IC50 values of 488.7 nM and 458.6 nM respectively. It induces apoptosis via the mitochondrial pathway by activating caspase-3 and downregulating Bcl-2 .
The mechanisms through which phenazines exert their biological effects include:
- Reactive Oxygen Species Generation : Phenazines can generate ROS, leading to oxidative stress in target cells, which is particularly effective in cancer therapy .
- Cell Cycle Arrest : Some this compound derivatives induce G1 cell cycle arrest in cancer cells, inhibiting proliferation .
- Biofilm Formation : In bacteria like Pseudomonas aeruginosa, phenazines contribute to biofilm formation and antibiotic tolerance by altering metabolic pathways .
Case Studies
- Antifungal Activity Study : Gorantla et al. reported the antifungal activity of this compound derivatives against Trichophyton rubrum, establishing their potential as therapeutic agents for fungal infections .
- Cytotoxicity Study : Varsha et al. isolated PCA from Lactococcus BSN307 and demonstrated its anticancer activity against various cell lines, suggesting its application in cancer treatment .
- Antibiotic Tolerance Research : A study found that this compound production in biofilms enhances tolerance to antibiotics such as ciprofloxacin, indicating a potential mechanism for chronic infections associated with biofilms .
Chemical Reactions Analysis
Redox Reactions
Phenazines are known for their ability to participate in redox reactions, particularly in microbial environments. They can act as electron shuttles, facilitating the reduction of ferric iron (Fe(III)) to ferrous iron (Fe(II)). The reactivity of various phenazines with iron oxides has been characterized in several studies:
-
Electrochemical Reduction : Different phenazines exhibit varying reduction potentials, influencing their reactivity with iron oxides like ferrihydrite and hematite. For instance, pyocyanin (PYO) shows higher reactivity compared to other phenazines under specific pH conditions .
Functionalization Reactions
Phenazines can undergo various functionalization reactions, leading to diverse derivatives with unique biological activities:
-
Methylation : Enzymes such as LaPhzM catalyze methylation reactions on this compound substrates, producing compounds like dimethoxythis compound N-oxide .
-
Hydroxylation : Hydroxylation reactions convert this compound-1-carboxylic acid (PCA) into 2-hydroxythis compound (2-OH-PHZ) through enzyme-mediated processes involving NADPH .
Redox Potentials of Phenazines
The following table summarizes the half-cell reduction potentials () of various phenazines at different pH levels:
Chemical Name (Abbreviation) | at pH 5 (mV) | at pH 6 (mV) | at pH 7 (mV) | at pH 8 (mV) |
---|---|---|---|---|
Pyocyanin (PYO) | 69 | 8 | -40 | -103 |
This compound-1-carboxylate (PCA) | 12 | -60 | -116 | - |
This compound-1-carboxamide (PCN) | -8 | -81 | -140 | - |
1-Hydroxythis compound (1-OHPHZ) | -57 | -126 | -174 | -245 |
Kinetics of PCA Conversion
The kinetics involved in the conversion of PCA to 2-OH-PHZ under different conditions are summarized below:
Condition | Reaction Rate (k) |
---|---|
pH 3 | Fast |
pH 6 | Moderate |
pH 9 | Slow |
These findings indicate that the reaction rate is influenced by pH, with optimal activity observed at lower pH levels .
Q & A
Basic Research Questions
Q. What are the key experimental considerations for characterizing novel phenazine derivatives in synthetic biology?
- Methodology : Prioritize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural elucidation. For purity assessment, use HPLC with diode-array detection (DAD) and compare retention times to standards. Ensure reproducibility by documenting solvent systems, column types, and temperature conditions. Novel compounds require ≥95% purity for biological testing .
- Example : In Pseudomonas chlororaphis studies, this compound-1-carboxamide (PCN) identity was confirmed via H/C NMR and LC-MS/MS fragmentation patterns .
Q. How can researchers resolve contradictions in this compound redox potential measurements across studies?
- Methodology : Standardize solvent dielectric constants () and reference electrodes. Computational validation using density functional theory (DFT) with B3LYP/6-31G* basis sets reduces discrepancies. For experimental validation, cyclic voltammetry in controlled environments (e.g., argon atmosphere) minimizes oxygen interference .
- Data Conflict Example : Calculated redox potentials for trifluoromethylated phenazines showed <5% deviation from experimental values when solvent effects were modeled explicitly .
Q. What are the core biosynthetic pathways for this compound production in Gram-negative bacteria?
- Methodology : Use knockout mutagenesis of phz gene clusters (e.g., phzA/B) to identify rate-limiting steps. In Pseudomonas spp., this compound-1-carboxylic acid (PCA) synthesis requires chorismic acid as a precursor, with PhzE catalyzing the first committed step. Metabolite profiling via LC-HRMS tracks pathway intermediates .
Advanced Research Questions
Q. How can population genomics strategies optimize this compound yields in non-model bacteria?
- Methodology : Apply microbial genome-wide association studies (mGWAS) to link genetic variants to this compound titers. In P. chlororaphis, mGWAS identified 330 significant unitigs (DNA sequences) influencing PCA/PCN production. Key hits included ProY_1 (histidine transporter) and PS__04251 (carboxypeptidase), validated via overexpression/knockout .
- Workflow :
- Phenotype-genotype correlation using hybrid genome assemblies (short/long-read sequencing).
- Hit prioritization via phenotype scoring and reverse-complement collapsing to eliminate redundancies .
Q. What computational frameworks predict this compound derivative behavior in electrochemical systems?
- Methodology : Combine DFT-calculated redox potentials with Marcus theory to model electron transfer kinetics. Benchmark against experimental cyclic voltammetry data (e.g., 0.1 M TBAPF in acetonitrile). Solvent dielectric constant () adjustments improve accuracy for non-aqueous applications .
- Case Study : Trifluoromethyl groups reduced this compound reduction potentials by 0.15 V, aligning with DFT predictions within ±0.02 V .
Q. How do regulatory networks in Pseudomonas spp. balance this compound production with metabolic burden?
- Methodology : Use RNA-seq and ChIP-seq to map transcriptional regulators (e.g., MarR-family proteins) binding to phz promoters. In P. chlororaphis, overexpression of a MarR homolog reduced PCN titers by 40%, indicating feedback inhibition .
- Systems Analysis : Integrate metabolomics (GC-MS) and flux balance analysis (FBA) to quantify carbon partitioning between phenazines and biomass .
Q. Methodological Best Practices
Designing controlled experiments to assess this compound ecological roles in microbial communities
- Approach :
- Co-culture Systems : Pair this compound-producing Pseudomonas with competitor species (e.g., Bacillus subtilis) in agar-based competition assays.
- Quantification : Measure zone-of-inhibition radii and correlate with this compound concentrations (HPLC).
- Controls : Include phz knockout strains and iron-supplemented media to isolate redox effects .
Handling contradictory data in phenazole bioactivity studies
- Resolution Framework :
- Source Analysis : Check for batch-to-batch variability in compound purity (e.g., HPLC traces for byproducts).
- Contextual Factors : Account for cell line-specific uptake (e.g., Gram-positive vs. Gram-negative models).
- Statistical Validation : Apply mixed-effects models to separate technical noise from biological variation .
Q. Data Reporting Standards
- Raw Data : Deposit sequencing reads in NCBI SRA (BioProject accessions), metabolomics data in MetaboLights, and crystallography files in the Cambridge Structural Database .
- Reproducibility : Document media compositions (e.g., King’s B medium with/without Fe) and growth conditions (temperature, agitation) .
Properties
IUPAC Name |
phenazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNDJXKNXGMECE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059069 | |
Record name | Phenazine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2059069 | |
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Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or light yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | Phenazine | |
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Solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID17510352 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.0000326 [mmHg] | |
Record name | Phenazine | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
92-82-0 | |
Record name | Phenazine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=92-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dibenzopyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHENAZINE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13157 | |
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Record name | Phenazine | |
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Record name | Phenazine | |
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Record name | Phenazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.995 | |
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Record name | DIBENZOPYRAZINE | |
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